(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
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Overview
Description
(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,4]benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,1-c][1,4]benzodiazepine core through cyclization reactions, followed by the introduction of the 3-methoxyphenyl and 2-oxoethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used as an anticonvulsant and for panic disorders.
Uniqueness
(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
CAS No. |
956951-93-2 |
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Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(6aS)-5-[2-(3-methoxyphenyl)-2-oxoethyl]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
InChI |
InChI=1S/C21H20N2O4/c1-27-15-7-4-6-14(12-15)19(24)13-23-17-9-3-2-8-16(17)20(25)22-11-5-10-18(22)21(23)26/h2-4,6-9,12,18H,5,10-11,13H2,1H3/t18-/m0/s1 |
InChI Key |
XUJQCHDLXHUDOI-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CN2C3=CC=CC=C3C(=O)N4CCC[C@H]4C2=O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O |
Origin of Product |
United States |
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